N-[(1Z)-3-{(2E)-2-[(2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]hydrazinyl}-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
N-[(1Z)-1-{N’-[(1E,2E)-3-(FURAN-2-YL)-2-METHYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a furan ring, a hydrazinecarbonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-{N’-[(1E,2E)-3-(FURAN-2-YL)-2-METHYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydrazinecarbonyl group: This step involves the reaction of hydrazine with a carbonyl-containing compound, such as an aldehyde or ketone.
Coupling with the benzamide moiety: The final step involves the coupling of the intermediate compound with benzamide under suitable conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-{N’-[(1E,2E)-3-(FURAN-2-YL)-2-METHYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione.
Reduction: The hydrazinecarbonyl group can be reduced to form the corresponding hydrazine derivative.
Substitution: The benzamide moiety can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2), while nitration typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Furan-2,3-dione
Reduction: Corresponding hydrazine derivative
Substitution: Halogenated or nitrated benzamide derivatives
Scientific Research Applications
N-[(1Z)-1-{N’-[(1E,2E)-3-(FURAN-2-YL)-2-METHYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-{N’-[(1E,2E)-3-(FURAN-2-YL)-2-METHYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with the formula C3H5NH2, used in the production of pharmaceuticals and polymers.
Methyl 4-fluorobenzoate: A fluorinated building block used in the synthesis of various organic compounds.
Uniqueness
N-[(1Z)-1-{N’-[(1E,2E)-3-(FURAN-2-YL)-2-METHYLPROP-2-EN-1-YLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is unique due to its complex structure, which includes multiple functional groups that can participate in various chemical reactions. This makes it a versatile compound for use in different scientific and industrial applications.
Properties
Molecular Formula |
C24H21N3O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[(Z)-3-[(2E)-2-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]hydrazinyl]-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H21N3O4/c1-17(14-20-11-7-13-31-20)16-25-27-24(30)21(15-19-10-5-6-12-22(19)28)26-23(29)18-8-3-2-4-9-18/h2-16,28H,1H3,(H,26,29)(H,27,30)/b17-14+,21-15-,25-16+ |
InChI Key |
SSMMUMUDQNBPIX-MYPBCVKDSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C=N/NC(=O)/C(=C/C2=CC=CC=C2O)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=CC1=CC=CO1)C=NNC(=O)C(=CC2=CC=CC=C2O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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